![molecular formula C12H23NO3 B14339057 tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate CAS No. 103127-19-1](/img/structure/B14339057.png)
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate is an organic compound with the molecular formula C12H23NO3 It is a carbamate derivative featuring an oxirane (epoxide) ring, which is known for its reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide precursor. One common method involves the use of tert-butyl carbamate and an epoxide-containing compound under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted carbamates depending on the nucleophile employed .
Applications De Recherche Scientifique
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive oxirane ring.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with various biological molecules. This reactivity makes it useful in modifying proteins and enzymes, potentially altering their activity and function. The carbamate group can also interact with biological targets, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (oxiran-2-ylmethyl)carbamate
- tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
- tert-Butyl [(2R)-oxiran-2-ylmethyl]carbamate
Uniqueness
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate is unique due to its specific combination of a carbamate group and an oxirane ringThe presence of the oxirane ring allows for unique chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
103127-19-1 |
|---|---|
Formule moléculaire |
C12H23NO3 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl N-[3-methyl-1-(oxiran-2-yl)butyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8(2)6-9(10-7-15-10)13-11(14)16-12(3,4)5/h8-10H,6-7H2,1-5H3,(H,13,14) |
Clé InChI |
JPQROVHYTNFLRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1CO1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


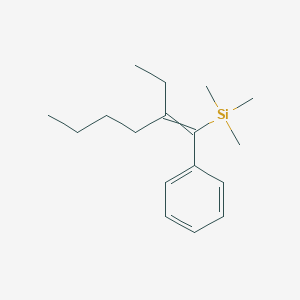
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
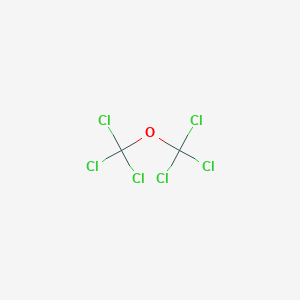
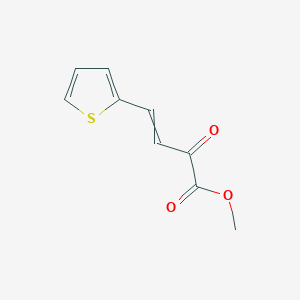
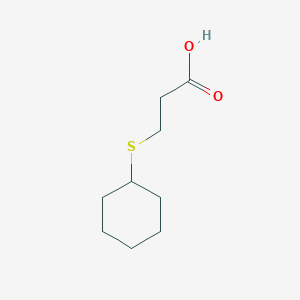

![Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-](/img/structure/B14339027.png)
![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
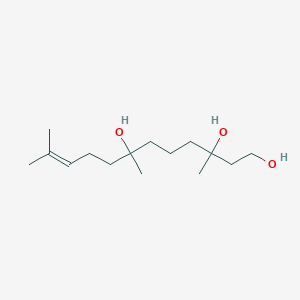
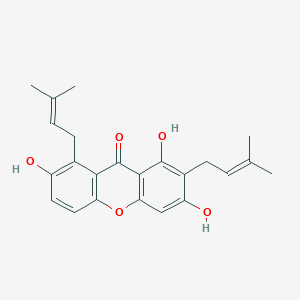
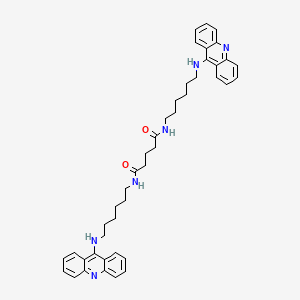

![Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-](/img/structure/B14339074.png)
